molecular formula C17H16ClN5O2 B4957335 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4957335
M. Wt: 357.8 g/mol
InChI Key: GFIADGFTONZBJY-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTX-0294885, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions.

Mechanism of Action

5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of several enzymes and proteins, including phosphodiesterase, cyclooxygenase, and lipoxygenase. It also inhibits the activity of several transcription factors, including NF-kappaB and STAT3, which are involved in inflammation and cancer. These actions lead to a decrease in inflammation and cancer cell proliferation.
Biochemical and physiological effects:
5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have antioxidant properties and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to inhibit the activity of several enzymes and proteins involved in various medical conditions, making it a versatile tool for studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, including further studies on its mechanism of action, its potential use in treating other medical conditions, and the development of more potent derivatives. Additionally, further studies are needed to determine the optimal dosage and administration of 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide for therapeutic use.
In conclusion, 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has been extensively studied for its potential use in treating various medical conditions. Its ability to inhibit the activity of several enzymes and proteins involved in these conditions makes it a versatile tool for studying these conditions. Further research is needed to fully understand its mechanism of action and its potential use in treating other medical conditions.

Synthesis Methods

The synthesis of 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorophenyl isocyanate with 4-ethoxyaniline to form the corresponding urea. The urea is then reacted with sodium azide and copper sulfate to form the triazole ring, followed by the addition of carboxylic acid to form the final product.

Scientific Research Applications

5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins involved in these conditions, making it a promising candidate for drug development.

properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-14-8-6-12(7-9-14)20-17(24)15-16(19)23(22-21-15)13-5-3-4-11(18)10-13/h3-10H,2,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIADGFTONZBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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